methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
Description
Properties
CAS No. |
877624-39-0 |
|---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloropyridine-4-carboxylate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The chloropyridine moiety can participate in π-π stacking interactions or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular formulas for compounds are inferred from nomenclature.
Key Differences and Implications
Backbone Complexity: Pyridine vs. Bipyridine
- Target Compound : The single pyridine ring simplifies synthetic modification and reduces steric hindrance, favoring reactions at the bromomethyl site.
- Ethyl 6-bromo-6'-methyl-2,2'-bipyridine-4-carboxylate : The bipyridine backbone increases conjugation and planarity, enhancing its utility as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings). The ethyl ester may slow hydrolysis compared to methyl esters, affecting solubility in aqueous systems.
Substituent Effects on Reactivity
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) than the simple bromo substituent in Methyl 2-bromo-6-methylisonicotinate . This makes the target compound preferable for alkylation or functionalization workflows.
- Chlorine vs. Methyl at Position 6: The 6-chloro group in the target compound introduces electron-withdrawing effects, which may stabilize intermediates in aromatic substitution reactions.
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (target compound, Methyl 2-bromo-6-methylisonicotinate) generally hydrolyze faster under basic conditions than ethyl esters (e.g., Ethyl 2-bromoisonicotinate ), impacting their utility in prodrug design or controlled-release applications.
Biological Activity
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features a pyridine ring substituted with a bromomethyl group and a chlorocarboxylate moiety. Its structure can be represented as follows:
Synthesis : The synthesis typically involves the bromination of methyl 6-chloropyridine-4-carboxylate using N-bromosuccinimide (NBS) and a radical initiator under reflux conditions. This method allows for selective bromination at the 2-position of the pyridine ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The presence of both the bromomethyl and chloropyridine groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce cell death in cancer cells through mechanisms involving oxidative stress and apoptosis. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Covalent Bonding : The bromomethyl group can react with nucleophilic sites in proteins or nucleic acids, disrupting normal cellular functions.
- Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and triggering apoptotic pathways .
- Receptor Interaction : Preliminary studies suggest potential interactions with microbial resistance enzymes, indicating a possible mechanism for its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various pyridine derivatives found that this compound displayed significant efficacy against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
- Cancer Cell Studies : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates compared to control groups. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(chloromethyl)-6-chloropyridine-4-carboxylate | Chloromethyl instead of bromomethyl | Varies in reactivity |
| Methyl 2-(bromomethyl)-4-chloropyridine-6-carboxylate | Isomeric compound | Distinct chemical behavior |
| Methyl 2-(bromomethyl)-6-fluoropyridine-4-carboxylate | Fluorinated variant | Different interactions |
Q & A
Q. How can researchers optimize the synthesis of methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves multi-step reactions. A common approach includes:
- Condensation reactions : Use 6-chloropyridine-4-carboxylate derivatives with bromomethylating agents under controlled temperatures (e.g., 60–80°C) .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate intermediates.
- Catalysts : Employ bases like K₂CO₃ or DBU to enhance bromomethylation efficiency.
Yield improvements are achieved by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of bromomethylating agents) and reaction time (12–24 hours) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromomethyl at position 2, chloro at position 6) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₈H₇BrClNO₂, ~288.5 g/mol) .
- X-ray crystallography : Resolve crystal structure ambiguities, particularly for regiochemical confirmation .
Q. How can researchers mitigate instability of the bromomethyl group during storage or reactions?
- Methodological Answer :
- Storage : Keep under inert atmosphere (N₂/Ar) at low temperatures (–20°C) to prevent hydrolysis .
- Reaction conditions : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture .
- Stabilizers : Add radical inhibitors (e.g., BHT) during reactions to suppress unwanted decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative analysis : Cross-validate NMR data with structurally analogous compounds (e.g., ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate) .
- Computational modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental results .
- Isotopic labeling : Use ²H or ¹³C-labeled reagents to track positional ambiguities in complex spectra .
Q. How can researchers design metal complexes using this compound as a ligand?
- Methodological Answer :
- Coordination studies : The pyridine nitrogen and carboxylate groups act as binding sites. Test interactions with transition metals (e.g., Cu²⁺, Pd²⁺) in ethanol/water mixtures .
- Characterization : UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. Electrochemical methods (cyclic voltammetry) assess redox activity .
- Catalytic applications : Screen complexes for catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What experimental designs address low reproducibility in biological activity studies of this compound?
- Methodological Answer :
- Randomized block designs : Use split-plot designs to account for variables like solvent polarity, temperature, and biological replicates .
- Dose-response assays : Conduct IC₅₀ determinations in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to validate cytotoxicity .
- Negative controls : Include structurally similar but inert analogs (e.g., methyl 2-methyl-6-chloropyridine-4-carboxylate) to isolate bioactivity mechanisms .
Q. How can computational methods predict the environmental fate of this compound?
- Methodological Answer :
- QSAR modeling : Estimate biodegradation rates and toxicity using software like EPI Suite .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Environmental persistence studies : Measure hydrolysis rates at varying pH levels (4–9) to assess stability in aquatic systems .
Data Contradiction Analysis
Q. Why do different studies report conflicting reactivities for the bromomethyl group in this compound?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : Polar aprotic solvents (DMF) accelerate nucleophilic substitution, while nonpolar solvents (toluene) favor elimination .
- Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., dehydrohalogenation) .
- Counterion influence : Bromide vs. tetrafluoroborate salts alter reaction kinetics .
Resolution requires kinetic studies under standardized conditions (e.g., Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
